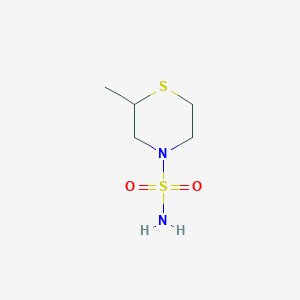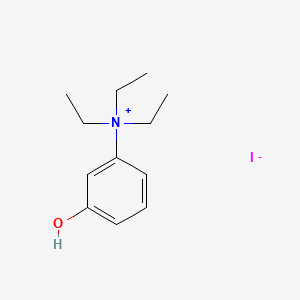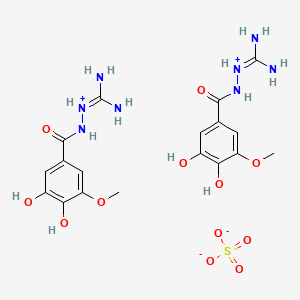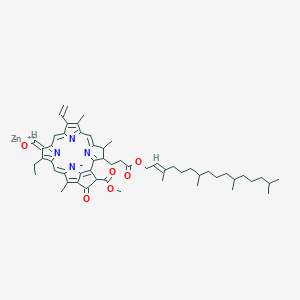
Zinc pheophytin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc pheophytin B is a derivative of pheophytin, which is a chlorophyll molecule lacking a central magnesium ion This compound plays a significant role in photosynthesis, acting as the first electron carrier intermediate in the electron transfer pathway of Photosystem II in plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of zinc pheophytin B typically involves the pheophytinization of chlorophyll, followed by the incorporation of zinc ions. The process begins with the extraction of chlorophyll from plant leaves, which is then treated with a weak acid to remove the magnesium ion, resulting in pheophytin. The pheophytin is then incubated with zinc chloride (ZnCl₂) to replace the magnesium ion with a zinc ion. This process can be enhanced by repeating the metallization step to improve the yield .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of excised plant leaves, such as those from winter wheat (Triticum aestivum L.), which are treated with EDTA-Na to remove phenolic compounds and magnesium ions at a pH of 3.5-4.0. The leaves are then incubated with zinc chloride, dried, and stored in the dark. The zinc derivatives are extracted by double treatment with ethanol .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc pheophytin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in photosynthesis and other applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of specific functional groups in the molecule. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Zinc pheophytin B has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a model compound to study electron transfer processes and reaction mechanisms.
Biology: Plays a crucial role in photosynthesis research, helping scientists understand the electron transfer pathway in Photosystem II.
Industry: Used as a food dye and in the preservation of green color in foodstuffs.
Mécanisme D'action
The mechanism of action of zinc pheophytin B involves its role as an electron carrier in the electron transfer pathway of Photosystem II. In this process, light drives electrons from the reaction center through this compound, which then passes the electrons to a quinone. This electron transfer is essential for the conversion of sunlight into chemical energy during photosynthesis .
Comparaison Avec Des Composés Similaires
Zinc pheophytin B can be compared with other similar compounds, such as:
Pheophytin A: Another derivative of chlorophyll lacking a central magnesium ion, but without the incorporation of zinc.
Pheophorbide A: A chlorophyll derivative that has shown antiviral activity similar to this compound.
Zinc Chlorophyll: A zinc derivative of chlorophyll that also exhibits antioxidant and antiviral activities.
Propriétés
Numéro CAS |
22088-19-3 |
|---|---|
Formule moléculaire |
C55H70N4O6Zn |
Poids moléculaire |
948.5 g/mol |
Nom IUPAC |
zinc;(E)-[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |
InChI |
InChI=1S/C55H72N4O6.Zn/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2/b34-25+; |
Clé InChI |
NGCIBSGGGZNKCK-HXAPHQIMSA-L |
SMILES isomérique |
CCC\1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)/C1=C/[O-])C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2] |
SMILES canonique |
CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


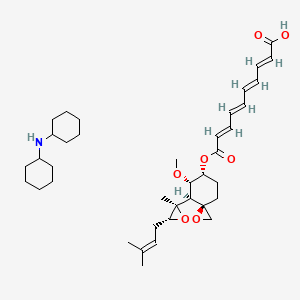
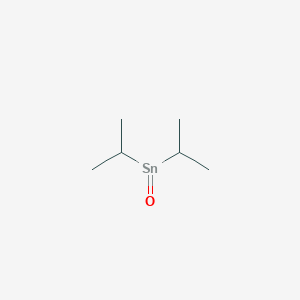
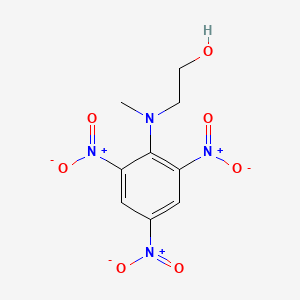

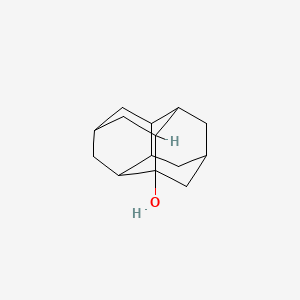
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
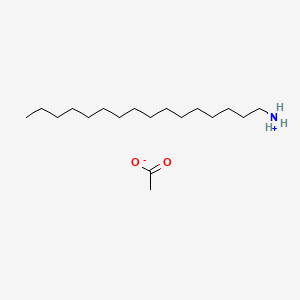
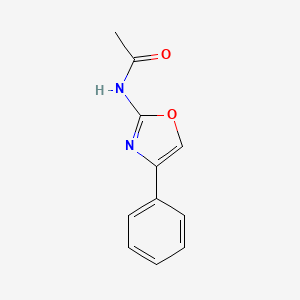

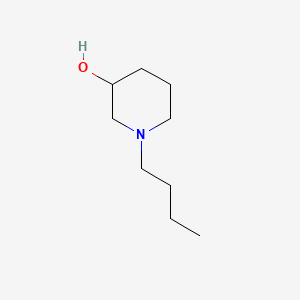
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
